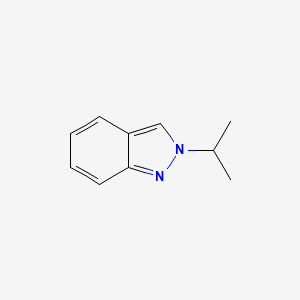
2-Isopropyl-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-2H-indazole: is a heterocyclic compound belonging to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The 2H-indazole form is one of the tautomeric forms of indazole, where the nitrogen atom is located at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2H-indazole can be achieved through various methods, including:
-
Transition Metal-Catalyzed Reactions: : One common method involves the use of copper (Cu) or silver (Ag) catalysts to facilitate the cyclization of appropriate precursors. For example, the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent in DMSO under an oxygen atmosphere .
-
Reductive Cyclization Reactions: : This method involves the reduction of nitro compounds followed by cyclization. For instance, the reduction of 2-nitrobenzylamine followed by cyclization to form the indazole ring .
-
Metal-Free Reactions: : Some methods do not require metal catalysts. For example, the reaction of 2-azidobenzaldehydes with amines under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective methods. Transition metal-catalyzed reactions are preferred due to their high yields and minimal byproduct formation. The use of continuous flow reactors can further enhance the efficiency and scalability of these processes.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-2H-indazole undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) .
-
Reduction: : Reduction reactions can convert nitro groups to amines. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) .
-
Substitution: : Electrophilic substitution reactions such as halogenation, nitration, and sulfonation are common. Reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the indazole ring, enhancing its chemical diversity .
Scientific Research Applications
2-Isopropyl-2H-indazole has a wide range of applications in scientific research:
-
Chemistry: : It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
-
Biology: : The compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for drug development. Studies have shown its effectiveness against various pathogens and its potential as an anti-inflammatory agent .
-
Medicine: : In medicinal chemistry, this compound derivatives are investigated for their potential as anticancer, antiviral, and antibacterial agents. Their ability to inhibit specific enzymes and pathways makes them valuable in drug discovery .
-
Industry: : The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity. Its derivatives are explored for applications in electronics and photonics .
Mechanism of Action
The mechanism of action of 2-Isopropyl-2H-indazole involves its interaction with specific molecular targets and pathways:
-
Enzyme Inhibition: : The compound can inhibit enzymes such as cyclooxygenase-2 (COX-2), reducing inflammation and pain .
-
Pathway Modulation: : It can modulate signaling pathways involved in cell growth and apoptosis, making it a potential anticancer agent .
-
Receptor Binding: : The compound can bind to specific receptors, altering cellular responses and providing therapeutic effects .
Comparison with Similar Compounds
2-Isopropyl-2H-indazole can be compared with other similar compounds, such as:
-
1H-Indazole: : Unlike 2H-indazole, 1H-indazole has the nitrogen atom at the first position. This difference in structure can lead to variations in chemical reactivity and biological activity .
-
2H-1,2,3-Triazole: : Both compounds are nitrogen-containing heterocycles, but triazoles have three nitrogen atoms in the ring. This structural difference can result in distinct chemical properties and applications .
-
Indole: : Indole is another nitrogen-containing heterocycle but with a different ring structure. Indoles are known for their biological activities and are widely used in medicinal chemistry .
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2-propan-2-ylindazole |
InChI |
InChI=1S/C10H12N2/c1-8(2)12-7-9-5-3-4-6-10(9)11-12/h3-8H,1-2H3 |
InChI Key |
WWKQLKZHPMHBSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C2C=CC=CC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















